n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride

Hair Dye Oxidation Coupler Tinctorial Analysis

This specific n-ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride (CAS 927684-98-8) is the indispensable building block for oxidative hair dye formulations requiring patented tinctorial properties. The HCl salt ensures superior aqueous solubility and stability, critical for reproducible high-throughput screening and colorant synthesis. Unlike unsubstituted or N-methyl analogs, the N-ethyl group provides distinct lipophilic and colorfastness properties essential for targeted hair dye coupler performance. Choose this compound for precise structure-activity relationship studies and reliable dye development.

Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
CAS No. 927684-98-8
Cat. No. B1440207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride
CAS927684-98-8
Molecular FormulaC11H17ClN2
Molecular Weight212.72 g/mol
Structural Identifiers
SMILESCCN1CCCC2=C1C=C(C=C2)N.Cl
InChIInChI=1S/C11H16N2.ClH/c1-2-13-7-3-4-9-5-6-10(12)8-11(9)13;/h5-6,8H,2-4,7,12H2,1H3;1H
InChIKeyHHBBYAWRLHNAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine Hydrochloride: Core Chemical and Procurement Profile (CAS 927684-98-8)


n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride (CAS: 927684-98-8), also known as 1-ethyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride, is a heterocyclic organic compound with a molecular formula of C₁₁H₁₇ClN₂ and a molecular weight of 212.72 g/mol . It belongs to the class of 7-amino-1,2,3,4-tetrahydroquinolines, a structural motif characterized by a saturated quinoline core with an N-ethyl substitution and a 7-position primary amine . Its hydrochloride salt form enhances aqueous solubility and shelf-life stability, making it a versatile building block for further chemical derivatization in organic synthesis and pharmaceutical research .

Why Generic Substitution of n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine Hydrochloride is Not Scientifically Viable


The 7-amino-1,2,3,4-tetrahydroquinoline scaffold is a pharmacologically privileged structure, yet subtle changes in N-substitution patterns on the saturated ring can profoundly alter its biological activity, physicochemical properties, and chemical reactivity [1]. For instance, the N-ethyl derivative (CAS 927684-98-8) has been specifically explored as a building block for dye couplers in oxidative hair coloring compositions, an application where its specific substitution pattern (N-ethyl, 7-NH₂) is critical for achieving desired tinctorial properties and colorfastness, a function that is not necessarily shared by its N-methyl or unsubstituted analogs [2]. Furthermore, in drug discovery, the N-ethyl group's lipophilicity and steric bulk directly impact receptor binding affinity and selectivity [3]. Therefore, substituting this specific compound with a close analog like 7-amino-1,2,3,4-tetrahydroquinoline (unsubstituted) or its N-methyl counterpart introduces a new, uncharacterized variable that can derail reaction outcomes, invalidate analytical methods, or yield false-negative biological results, as detailed in the evidence below.

Quantitative Differentiation Evidence for n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine Hydrochloride


Enhanced Tinctorial Strength in Oxidative Hair Dye Formulations: N-Ethyl vs. Unsubstituted 7-Amino-1,2,3,4-Tetrahydroquinoline

In the context of oxidative hair dyeing, n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride acts as a primary intermediate or coupler. The specific N-ethyl substitution on the tetrahydroquinoline ring is crucial for the color development pathway. Patent literature [1] indicates that 7-amino-1,2,3,4-tetrahydroquinolines with an N-alkyl substitution, such as an ethyl group, are designed to produce specific shades and intensities when combined with oxidation bases like p-phenylenediamine. The presence of the ethyl group at the N-1 position, compared to the unsubstituted analog (R=H), modifies the electron density on the amine, thereby shifting the hue and increasing the color intensity (L*a*b* values) of the final dye polymer formed on keratin fibers.

Hair Dye Oxidation Coupler Tinctorial Analysis

Crucial Physicochemical Divergence: Salt Form Advantage of n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine Hydrochloride

A direct and quantifiable differentiator for n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride (CAS 927684-98-8) is its salt form. While its free base counterpart, 7-amino-1-ethyl-1,2,3,4-tetrahydroquinoline (CAS 303982-14-1), has a molecular weight of 176.26 g/mol [1], the hydrochloride salt has a molecular weight of 212.72 g/mol and is a solid at room temperature . This salt formation significantly enhances its aqueous solubility and provides superior long-term stability during storage and handling compared to the free amine, which may be an oil or low-melting solid prone to oxidation or discoloration.

Solubility Stability Formulation Science

Optimal Application Scenarios for n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine Hydrochloride Based on Evidence


Development of Oxidative Hair Dye Formulations for Specific Color Palettes

Researchers and formulators in the personal care industry should procure this compound when developing oxidative hair dye compositions that require the specific coloristic outcomes associated with N-alkylated 7-amino-1,2,3,4-tetrahydroquinoline couplers. As detailed in patent literature [1], this specific N-ethyl analog is claimed to provide unique tinctorial properties compared to its unsubstituted or differently N-substituted counterparts, making it essential for achieving a patented color profile or for exploring the structure-activity relationship of novel couplers for keratin fiber dyeing.

Aqueous-Phase Chemical Biology and Medicinal Chemistry Assays

This compound's hydrochloride salt form makes it the preferred choice over its free base for any application requiring aqueous solubility. This includes its use as a building block in medicinal chemistry [2], particularly in the synthesis of libraries of compounds for high-throughput screening in aqueous buffers. The enhanced solubility ensures accurate compound dispensing and homogeneous distribution in biological assays, thereby minimizing variability and data noise that can arise from poorly soluble free bases .

Synthesis of Cationic Dye Precursors and Quaternary Ammonium Compounds

n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride serves as a key intermediate for synthesizing cationic derivatives, such as those used as specialized dyes [1]. The primary amine at the 7-position can be readily functionalized, while the N-ethyl group on the tetrahydroquinoline core contributes specific lipophilic and electronic properties. Researchers aiming to synthesize novel quaternary ammonium salts or cationic dyes for textiles, biological imaging, or other industrial applications would select this specific compound to achieve the desired molecular properties in the final product.

Technical Documentation Hub

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